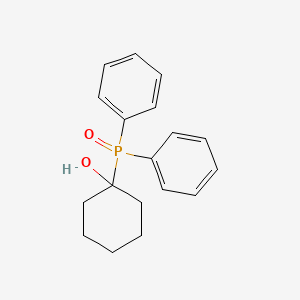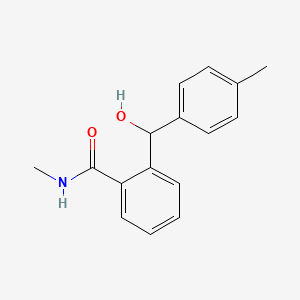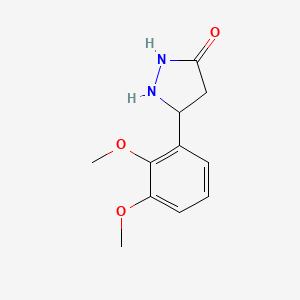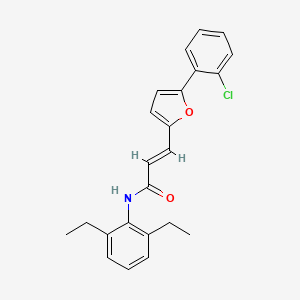
Cyclohexanol, 1-(diphenylphosphinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-(diphenylphosphinyl)- is an organic compound with the molecular formula C18H21O2P. It is a derivative of cyclohexanol, where a diphenylphosphinyl group is attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 1-(diphenylphosphinyl)- may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield cyclohexanol and diphenylphosphine.
Substitution: The diphenylphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces cyclohexanol and diphenylphosphine.
Scientific Research Applications
Cyclohexanol, 1-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexanol, 1-(diphenylphosphinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can participate in various binding interactions, influencing the activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the diphenylphosphinyl group.
Diphenylphosphine oxide: Lacks the cyclohexanol moiety.
Cyclohexanone: An oxidized form of cyclohexanol.
Uniqueness
Cyclohexanol, 1-(diphenylphosphinyl)- is unique due to the presence of both the cyclohexanol and diphenylphosphinyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
20187-71-7 |
|---|---|
Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-diphenylphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C18H21O2P/c19-18(14-8-3-9-15-18)21(20,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |
InChI Key |
SXFUMQXJAHMLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)






